molecular formula C18H15Cl2N3O5S2 B3000554 ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887209-76-9

ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B3000554
CAS No.: 887209-76-9
M. Wt: 488.35
InChI Key: WKAKSZVQMGUIPK-PYCFMQQDSA-N
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Description

Ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to form the corresponding benzothiazole derivative. The final step involves the esterification of the benzothiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.

    6-Nitrobenzothiazole: Studied for its anticancer activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Biological Activity

Ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound belonging to the benzothiazole family, which has garnered interest due to its diverse biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C15H14Cl2N4O3S. Its structure includes a benzothiazole core with various substituents that contribute to its biological properties.

Key Structural Features

  • Benzothiazole Ring : Central to its activity, this heterocyclic structure is known for various pharmacological effects.
  • Dichlorobenzoyl Group : This moiety enhances the compound's lipophilicity and biological activity.
  • Sulfamoyl Group : Contributes to the compound's potential as an antibacterial and antifungal agent.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like penicillin and tetracycline .

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation:

  • Cell Line Studies : In human colorectal cancer cell lines (HCT116), derivatives showed IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

Compounds derived from benzothiazoles have been noted for their anti-inflammatory properties:

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Study 1: Antimicrobial Efficacy

A study published in Advances in Basic and Applied Sciences examined the antimicrobial activity of a series of benzothiazole derivatives. Ethyl 2-benzothiazolyl acetate was included in the study and demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Another research paper investigated the cytotoxic effects of various benzothiazole derivatives on cancer cells. Ethyl 2-[6-sulfamoyl-benzothiazolyl]acetate exhibited significant cytotoxicity against multiple cancer cell lines with a focus on its mechanism involving apoptosis induction .

Table 1: Biological Activities of Ethyl 2-Benzothiazolyl Derivatives

Activity TypeModel/SystemResultReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerHCT116 Cell LineIC50 = 0.66 µM
Anti-inflammatoryRAW264.7 MacrophagesReduced TNF-alpha secretion

Properties

IUPAC Name

ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-6-4-11(30(21,26)27)8-15(14)29-18(23)22-17(25)12-7-10(19)3-5-13(12)20/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAKSZVQMGUIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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